2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. This compound features a chlorinated pyrrolo[2,3-d]pyrimidine core, a tosyl group, and a methylthiophenyl substituent. The structural complexity and unique functional groups make it a subject of interest in medicinal chemistry.
The compound is synthesized from simpler precursors through various chemical reactions. It is often utilized as an intermediate in the synthesis of pharmaceuticals and biologically active compounds, particularly those targeting Janus kinase pathways, which are implicated in autoimmune diseases and cancers .
This compound can be classified under:
The synthesis of 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several steps:
The molecular structure of 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases that provide SMILES representations and InChI codes for computational analysis.
The compound undergoes several chemical reactions that can be harnessed for further functionalization:
These reactions are often characterized by their selectivity and yield, which can vary significantly based on reaction conditions such as solvent and temperature.
The mechanism of action for compounds like 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine often involves inhibition of specific enzymes or receptors within cellular pathways. In particular, this class of compounds has been studied for their potential as Janus kinase inhibitors.
Research indicates that Janus kinase inhibitors modulate immune response by interfering with cytokine signaling pathways, thus providing therapeutic effects in autoimmune diseases .
Relevant analyses such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and stability under different conditions .
The primary applications of 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine include:
Pyrrolo[2,3-d]pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with purine nucleotides. This structural mimicry enables competitive inhibition of ATP-binding sites in kinases, a property exploited in numerous targeted therapies [8]. The scaffold's rigidity facilitates precise three-dimensional positioning of pharmacophoric elements, while its aromatic system permits extensive electronic modifications through substitutions at C-4, C-5, and N-7 positions. These derivatives exhibit remarkable versatility, serving as key intermediates for kinase inhibitors such as tofacitinib, where the pyrrolopyrimidine core mediates high-affinity interactions with the Janus kinase (JAK) active site [2] [5]. The bicyclic system's electron-deficient nature further enhances hydrogen bonding with catalytic residues like lysine and glutamate, while its planar geometry facilitates π-stacking interactions within hydrophobic enzyme pockets [8].
Table 1: Key Molecular Properties of 2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₈H₁₄ClN₃O₂S₂ | Calculated from structure [1] |
Molecular Weight | 403.91 g/mol | Mass spectrometry [1] |
CAS Registry Number | 1142945-86-5 | Chemical indexing [1] |
Hydrogen Bond Acceptors | 6 | Computational chemistry [4] |
Topological Polar Surface Area | 73.23 Ų | QSPR prediction [4] |
LogP (Consensus) | 3.72 | Lipophilicity modeling [4] |
Halogenation at the C-2 position profoundly influences the electronic and steric properties of pyrrolo[2,3-d]pyrimidines. The chlorine atom in 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine functions as a versatile leaving group, facilitating nucleophilic aromatic substitution reactions that introduce amine functionalities critical for kinase inhibition [2] [5]. Chlorination also enhances membrane permeability by increasing compound lipophilicity, with logP values typically >3.5 as verified by computational models [4]. The tosyl (p-toluenesulfonyl) group at N-7 serves dual purposes: it acts as a protecting group during synthetic sequences and modulates electron density across the heterocyclic system. Tosylation significantly improves compound stability by shielding the highly reactive N-7 position from oxidation while simultaneously reducing aqueous solubility (predicted solubility: 0.0209 mg/mL) [2] [4]. The methylthiophene moiety contributes aromatic stacking potential and moderate electron-donating effects, creating an electronic asymmetry that enhances interactions with kinase hinge regions [1] [8].
The strategic incorporation of multi-substitution patterns in pyrrolo[2,3-d]pyrimidines represents a transformative advancement in kinase inhibitor design. Early analogues featured simple halogen or alkyl substituents, but clinical candidates evolved to incorporate heteroaryl and sulfonyl groups to optimize target engagement. The synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS# 479633-63-1) marked a pivotal development, serving as a versatile intermediate for JAK inhibitors [2]. This compound demonstrated that C-4 chloro substituents and N-7 tosyl groups provide optimal geometry for subsequent functionalization via cross-coupling reactions. The historical progression is characterized by three key innovations: (1) Introduction of halogen atoms at C-2/C-4 to enable Pd-catalyzed couplings, exemplified by the synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS# 123148-78-7) for Stille/Suzuki reactions [7]; (2) Strategic N-7 protection with electron-withdrawing tosyl groups to direct electrophilic substitution to C-5 [5]; and (3) Incorporation of heteroaryl groups at C-4 to mimic purine binding, as seen in 2-chloro-4-(4-methylthiophen-2-yl) derivatives that enhance selectivity for JAK isoforms [1] [8]. Patent WO2007012953A2 specifically highlights the therapeutic utility of these multi-substituted derivatives in inflammatory and myeloproliferative diseases [8].
Table 2: Evolution of Key Pyrrolo[2,3-d]Pyrimidine Intermediates in Kinase Inhibitor Development
Compound | CAS Number | Structural Features | Therapeutic Role |
---|---|---|---|
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 | C-4 chloro, N-7 tosyl | Tofacitinib intermediate [2] |
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 123148-78-7 | C-4 chloro, C-5 iodo | Cross-coupling substrate [7] |
2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 1142945-86-5 | C-2 chloro, C-4 thienyl, N-7 tosyl | Kinase inhibitor precursor [1] |
2-Chloro-4-(4-ethylthiophen-2-yl)phenol | 1261908-64-8 | Analogous thiophene modification | Structural analog [6] |
The synthetic methodology for these compounds has evolved significantly. Modern routes employ regioselective halogenation and protection strategies, such as the generation of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine through tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in dichloromethane with triethylamine and DMAP catalysis, achieving yields >97% [2] [5]. Subsequent Suzuki-Miyaura coupling introduces heteroaryl groups like 4-methylthiophen-2-yl, creating the characteristic C-4 substitution pattern that enhances kinase selectivity while maintaining the crucial C-2 chlorine for downstream functionalization [8].
Table 3: Synthetic Methods for Key Substituted Pyrrolo[2,3-d]Pyrimidines
Reaction Type | Starting Material | Conditions | Product | Yield |
---|---|---|---|---|
N-7 Tosylation | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | TsCl, Et₃N, DMAP, CH₂Cl₂, 0°C→RT [2] | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 97.7% |
C-5 Iodination | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | NIS, DMF, 0°C→RT [7] | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 85-90% |
Suzuki Coupling | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | (4-Methylthiophen-2-yl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O [8] | 2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 70-75%* |
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: